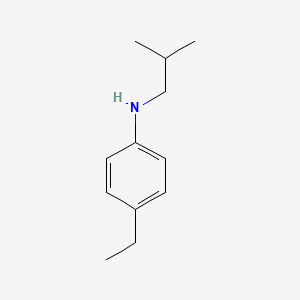

4-ethyl-N-(2-methylpropyl)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-N-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-11-5-7-12(8-6-11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABMSHZWRXZHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Alkyl Aniline Scaffolds

Transition Metal-Catalyzed Approaches to N-Alkyl Aniline (B41778) Synthesis

The development of transition metal catalysis has revolutionized the synthesis of N-alkyl anilines. Catalysts based on palladium, iron, and molybdenum have emerged as powerful tools for the formation of carbon-nitrogen bonds, providing access to a wide array of substituted anilines from simple and readily available starting materials.

Palladium-Catalyzed Arylation Chemistry for N-Alkylanilines

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the construction of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines with aryl halides or triflates, stands as a premier method for synthesizing N-aryl and N-alkyl aniline derivatives. youtube.com This reaction is known for its broad substrate scope and functional group compatibility.

A notable advancement in palladium catalysis is the development of decarboxylative coupling reactions. These methods utilize carboxylic acids, which are often more stable and accessible than the corresponding organometallic reagents. In the context of N-alkylaniline synthesis, oxidative decarboxylative coupling can be envisioned as a powerful strategy. For instance, a protocol has been developed for the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl halides. acs.org While this specific example leads to internal alkynes, the underlying principle of using a carboxylic acid as a coupling partner under palladium catalysis is a key innovation.

Adapting this to the synthesis of 4-ethyl-N-(2-methylpropyl)aniline could involve the coupling of an ethyl-substituted aromatic carboxylic acid with an isobutylamine (B53898) equivalent, or vice versa, under oxidative conditions. A related approach involves the decarboxylative arylation of arene carboxylic acids with cycloalkenones, demonstrating the feasibility of using aryl carboxylic acids in palladium-catalyzed C-C bond formation, a conceptual relative of C-N bond formation. acs.org

Table 1: Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Halides This table illustrates the versatility of palladium-catalyzed decarboxylative coupling, a strategy adaptable to C-N bond formation.

| Entry | Aryl Halide | Alkynyl Carboxylic Acid | Catalyst System | Yield (%) |

| 1 | Iodobenzene | Phenylpropiolic acid | Pd(OAc)₂, Xphos | 85 |

| 2 | 4-Chlorotoluene | Phenylpropiolic acid | Pd(OAc)₂, Xphos | 72 |

| 3 | 1-Bromonaphthalene | Cyclohexylpropiolic acid | Pd(OAc)₂, Xphos | 78 |

Source: Adapted from research on palladium-catalyzed decarboxylative coupling. acs.org

Iron-Catalyzed Aromatic C-H Amination for N-Alkyl Anilines

Iron, being an earth-abundant and low-toxicity metal, presents an attractive alternative to precious metal catalysts like palladium. Iron-catalyzed C-H amination has emerged as a direct and atom-economical method for synthesizing anilines by functionalizing an aromatic C-H bond directly with an amine source. acs.org This approach avoids the need for pre-functionalized starting materials such as aryl halides.

Significant progress has been made in the intermolecular C-H amination of arenes to produce N-alkylanilines. acs.orgacs.org Researchers have developed a method using catalytic amounts of a simple iron salt to mediate the reaction between arenes and a highly electrophilic aminating reagent. sigmaaldrich.comsigmaaldrich.com This protocol demonstrates broad functional group tolerance and proceeds under mild conditions. sigmaaldrich.comsigmaaldrich.com For the synthesis of a compound like this compound, this strategy could be applied by reacting ethylbenzene (B125841) directly with an aminating reagent derived from isobutylamine. The reaction generally shows a preference for amination at the aromatic ring over benzylic positions, a key selectivity feature. nih.gov

Table 2: Iron-Catalyzed Intermolecular C-H Amination of Arenes

| Entry | Arene | Aminating Reagent | Iron Catalyst | Yield (%) |

| 1 | Toluene | Me-O-pivaloylhydroxylamine | Fe(OTf)₂ | 65 |

| 2 | Anisole | Me-O-pivaloylhydroxylamine | Fe(OTf)₂ | 78 |

| 3 | Ethylbenzene | Me-O-pivaloylhydroxylamine | Fe(OTf)₂ | 62 |

Source: Data based on iron-promoted aromatic C-H amination studies. acs.orgsigmaaldrich.com

Intramolecular C-H amination catalyzed by iron provides a powerful route for the synthesis of N-heterocycles, such as tetrahydroquinolines and carbazoles. acs.orgrsc.org These reactions involve the formation of a C-N bond within the same molecule. For example, an iron-catalyzed intramolecular allylic C-H amination has been shown to proceed with high selectivity, favoring the formation of five- and six-membered rings. nih.gov Another approach utilizes alkyl azides, which, in the presence of an iron catalyst, can undergo intramolecular C(sp³)–H amination to form various N-heterocycles. rsc.orgnih.gov While not directly producing an acyclic aniline like this compound, these intramolecular methods highlight the capability of iron catalysts to mediate challenging C-N bond formations, which is foundational to the broader field of aniline synthesis.

Molybdenum-Catalyzed Intermolecular Reactions for Substituted Anilines

Molybdenum catalysis offers another avenue for the synthesis of substituted anilines, often through novel reaction cascades. An efficient method for preparing 2,4-di and 2,4,6-trisubstituted anilines has been reported using a simple molybdenum(VI) catalyst from readily available ynones and allylic amines. bohrium.comnih.govresearchgate.net The proposed mechanism involves a cascade of reactions including aza-Michael addition, proton shifts, cyclization, and aromatization. bohrium.comnih.gov

To synthesize a target like this compound, one could hypothetically design a substrate with an ethyl group at the appropriate position on an ynone precursor and utilize an N-(2-methylpropyl) substituted allylic amine. This modular approach allows for the construction of diverse aniline structures that might be challenging to access through other methods. bohrium.comnih.gov

Table 3: Molybdenum-Catalyzed Synthesis of Substituted Anilines from Ynones and Allylic Amines

| Entry | Ynone Substituent (R¹) | Allylic Amine Substituent (R²) | Product | Yield (%) |

| 1 | Phenyl | Benzyl (B1604629) | 2-Methyl-4-phenyl-N-benzylaniline | 85 |

| 2 | Thiophenyl | Allyl | N,2-Diallyl-4-(thiophen-2-yl)aniline | 79 |

| 3 | Cyclohexyl | Propyl | 4-Cyclohexyl-2-methyl-N-propylaniline | 91 |

Source: Based on studies of molybdenum-catalyzed aniline formation. bohrium.comnih.govresearchgate.net

Reductive Cross-Coupling of Nitroarenes to N-Alkyl Anilines

The direct conversion of readily available nitroarenes into N-alkyl anilines represents an efficient and atom-economical synthetic strategy. This transformation avoids the pre-reduction of the nitro group to an amine, thereby shortening the synthetic sequence. A notable method involves the reductive cross-coupling of nitroarenes with various coupling partners. For instance, a novel approach utilizes acyl pyrazoles and nitroarenes under reducing conditions with tetrahydroxydiboron (B82485) to synthesize secondary amides. nih.gov This methodology demonstrates good functional group tolerance and offers potential for the synthesis of a diverse range of N-substituted benzamides. nih.gov

Another strategy involves the metallaphotoredox-promoted three-component amination reaction using tertiary alkylamines, nitroarenes, and carboxylic acids to yield N-alkyl aniline products. scinews.uz This approach is highlighted by the broad availability of the starting materials and its applicability to the expedited synthesis of drug molecules and intermediates. scinews.uz Mechanistic studies suggest that the reaction proceeds through a formal amine group transposition and C–H alkylation of a tertiary alkylamine substrate. scinews.uz

| Reactant 1 | Reactant 2 | Reducing Agent/Catalyst | Product | Ref |

| Nitroarene | Acyl pyrazole | B₂(OH)₄ | Secondary amide | nih.gov |

| Nitroarene | Tertiary alkylamine, Carboxylic acid | Metallaphotoredox catalyst | N-alkyl aniline | scinews.uz |

Buchwald-Hartwig, Ullmann, and Chan-Lam Cross-Coupling Reactions in N-Arylamine Synthesis

Cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, providing access to a wide array of N-arylamines.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgyoutube.com It involves the coupling of an aryl halide or triflate with a primary or secondary amine. organic-chemistry.org The reaction's success lies in the development of sterically hindered and electron-rich phosphine (B1218219) ligands that facilitate the catalytic cycle, which includes oxidative addition, ligand exchange, and reductive elimination. wikipedia.orgyoutube.com This method has largely replaced harsher, traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl amines, among other compounds. wikipedia.org Traditionally, this reaction required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts supported by ligands, allowing for milder reaction conditions. The Goldberg reaction, a specific type of Ullmann condensation, involves the coupling of an aniline with an aryl halide and is a viable alternative to the Buchwald-Hartwig amination. wikipedia.orgnih.gov

The Chan-Lam coupling offers another copper-catalyzed route to N-arylamines, reacting an aryl boronic acid with an amine. wikipedia.org A key advantage of this method is that it can often be performed at room temperature and is open to the air. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a copper(III)-aryl-amide intermediate, which undergoes reductive elimination to form the desired product. wikipedia.org Visible-light-mediated photoredox catalysis has been shown to significantly improve the efficiency of the Chan-Lam coupling, expanding its substrate scope to include electron-deficient aryl boronic acids. nih.gov

| Coupling Reaction | Catalyst | Reactant 1 | Reactant 2 | Key Features | Ref |

| Buchwald-Hartwig Amination | Palladium | Aryl halide/triflate | Amine | Broad scope, high efficiency | wikipedia.orgorganic-chemistry.org |

| Ullmann Condensation | Copper | Aryl halide | Amine | Alternative to palladium-catalyzed methods | wikipedia.org |

| Chan-Lam Coupling | Copper | Aryl boronic acid | Amine | Mild conditions, often open to air | wikipedia.orgorganic-chemistry.org |

Organocatalytic and Metal-Free Synthetic Routes

The development of organocatalytic and metal-free synthetic methods is a significant area of research, driven by the desire to avoid the cost and potential toxicity of heavy metals.

Organocatalytic Oxidation of Substituted Anilines

An environmentally friendly approach for the selective oxidation of substituted anilines has been developed using a 2,2,2-trifluoroacetophenone-mediated process. rsc.org This organocatalytic method can transform substituted anilines into either azoxybenzenes or the corresponding nitro compounds, depending on the reaction conditions. rsc.orgresearchgate.net The protocols are user-friendly and scalable, tolerating a variety of substitution patterns and functional groups to produce the desired products in high yields. rsc.org Mechanistic studies suggest the involvement of distinct intermediates, excluding the formation of a dioxirane (B86890) intermediate. rsc.org

Metal-Free C-H Amination using Photocatalysis

Photocatalysis has emerged as a powerful tool for C-H amination without the need for metal catalysts. researchgate.net Metallaphotoredox catalysis has been shown to promote a three-component amination reaction using tertiary alkylamines, nitroarenes, and carboxylic acids to produce N-alkyl anilines. scinews.uz This method is particularly attractive due to the ready availability of the starting materials. scinews.uz Furthermore, a distinct mechanistic paradigm for aryl amination has been developed using ligand-free nickel(II) salts, where reductive elimination is induced by a photoredox-catalyzed electron-transfer event. nih.gov This approach provides a general and complementary method for C–N bond formation without the need for complex ligand systems. nih.gov

Borylation-Directed C-H Borylation of N-Alkyl Anilines

A metal-free and transiently directed C–H borylation methodology has been developed for the ortho-borylation of N-alkyl anilines. rsc.orgnih.gov This approach utilizes doubly electrophilic pyrazabole (B96842) derivatives, activated by iodine, in the presence of a base. rsc.org The process proceeds through N–H borylation followed by ortho C–H borylation, and the resulting products can be readily converted to synthetically versatile pinacol (B44631) boronate esters. rsc.org This method is operationally simple and applicable to a range of N-alkyl anilines, offering a valuable route to ortho-substituted aniline derivatives which are prevalent in pharmaceuticals and agrochemicals. nih.govrsc.org

Green Chemistry and Sustainable Synthesis of N-Alkyl Anilines

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies for N-alkyl anilines, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.

One approach focuses on the N-alkylation of anilines using environmentally benign reagents and catalysts. For example, a simple and efficient method for the synthesis of N-ethyl-2,6-diethyl aniline involves the N-alkylation of 2,6-diethyl aniline with acetaldehyde (B116499) using a Pd/C catalyst in aqueous 2-propanol, with ammonium (B1175870) formate (B1220265) as an in-situ hydrogen donor. This reaction proceeds smoothly at room temperature with excellent yield and selectivity, offering a facile, economical, and environmentally friendly alternative for reductive amination.

The use of iron, an environmentally benign and abundant metal, as a catalyst for the synthesis of N-alkyl anilines from arenes represents another significant advancement in green chemistry. chemistryviews.orgorganic-chemistry.org This iron-promoted aromatic C-H amination utilizes a highly electrophilic aminating reagent and can be performed under mild conditions and even under air, demonstrating broad functional group tolerance. organic-chemistry.orgresearchgate.net

| Green Chemistry Approach | Key Features | Example Compound | Ref |

| Pd/C Catalyzed N-alkylation | Room temperature, aqueous solvent, in-situ hydrogen donor | N-ethyl-2,6-diethyl aniline | |

| Recyclable Solvent System | Efficient product precipitation, solvent recycling | 4-(β-sulfotaethylsulfone)-N-ethyl-aniline | researchgate.net |

| Iron-Catalyzed C-H Amination | Abundant and benign metal catalyst, mild conditions | N-methylanilines | chemistryviews.orgorganic-chemistry.org |

Zeolite-Catalyzed Alkylation Reactions

Zeolites, crystalline aluminosilicates with well-defined microporous structures, have emerged as highly effective shape-selective catalysts for the N-alkylation of anilines. google.com These reactions typically involve the vapor-phase alkylation of an aniline with a lower alkanol. The key advantage of using zeolites is their ability to promote selective N-alkylation over the competing C-alkylation (alkylation on the aromatic ring), which is a common problem with other acid catalysts. researchgate.netgoogle.com

The selectivity is governed by the pore size and channel structure of the zeolite. Acidic zeolites with pore diameters between 6 and 8 angstroms and three-dimensional, tubular channels are particularly effective. google.com These structural constraints favor the interaction of the alcohol with the amine group on the aniline while sterically hindering the approach to the bulkier aromatic ring. The reaction is typically carried out at temperatures ranging from 250°C to 350°C. google.com Research has shown that specific zeolite types, such as S-115, exhibit remarkable selectivity for N-alkylation with virtually no C-alkylation products formed at 300°C, especially when a high aniline-to-alcohol ratio is used. google.com In contrast, other zeolites like the Y-type may produce a mixture of N- and C-alkylated products under similar conditions. google.com

| Zeolite Catalyst | Reaction Temperature (°C) | Key Observation | Reference |

| S-115 | 300 | Favors formation of N-alkylaniline; virtually no C-alkylation. | google.com |

| LZ-M-6 | 300 | Favors N-alkylation, but with lower yield and some C-alkylation. | google.com |

| ELZ-Ω-6 | 300 | Favors N-alkylation, but with lower yield and some C-alkylation. | google.com |

| Y-type (LZ-Y20, LZ-Y72, LZ-Y82) | 300 | Significant C-alkylation occurs alongside N-alkylation. | google.com |

A proposed mechanism for aniline alkylation over solid acid catalysts involves both Brønsted and Lewis acid sites. researchgate.net

Substrate-Induced Cascade Reactions for Dual Utilization

A novel and sustainable approach in the chemistry of N-alkyl anilines involves their use in substrate-induced cascade reactions. rsc.orgrsc.org In a notable example, N-alkyl anilines participate in a [3 + 2 + 1] annulation with 4-hydroxy coumarins to produce complex heterocyclic structures, specifically chromeno[4,3-b]quinolin-6-ones. rsc.org

This reaction is remarkable for its dual utilization of the N-alkyl aniline substrate. The aniline portion is incorporated into the final quinolinone product, while the N-alkyl group, which would typically be considered waste, is cleaved and serves as a carbon source, ultimately being trapped by the 4-hydroxy coumarin. rsc.orgrsc.org This process proceeds via a C(sp³)–N bond cleavage and reorganization cascade. The protocol is distinguished by its high atom economy and green credentials, as it can proceed without a catalyst, using lactic acid as an environmentally benign solvent. rsc.org This methodology showcases the potential for designing complex molecular architectures by treating parts of a starting material not just as a scaffold but also as a reagent, minimizing waste. rsc.orgrsc.orgresearchgate.net

Directed Synthesis of this compound and Related Structures

The specific synthesis of this compound requires a strategy that can control substitution on both the nitrogen atom and the aromatic ring. This involves the selection of an appropriately substituted aniline precursor and an efficient N-alkylation method.

Alkylation Strategies for N-Substituted Aniline Derivatives

The N-alkylation of anilines with alcohols is a key transformation that represents a sustainable catalytic process, as it utilizes readily available reagents and generates water as the only significant byproduct. rsc.orgnih.gov

Several catalytic systems have been developed for this purpose:

Reductive Amination : A highly effective and common strategy is the reductive amination of an aniline with an aldehyde or ketone. For the synthesis of this compound, this would involve reacting 4-ethylaniline (B1216643) with isobutyraldehyde (B47883) (2-methylpropanal). The reaction first forms a Schiff base intermediate, which is then reduced in situ to the desired secondary amine. google.com Catalysts for the reduction step are often based on palladium on carbon (Pd/C) with a hydrogen source like ammonium formate or hydrogen gas.

Transition Metal Catalysis : Various transition metal complexes are efficient catalysts for the N-alkylation of anilines using alcohols. researchgate.net A heterogeneous catalyst using a cobalt-bipyridyl complex supported on a zirconium-based metal-organic framework (MOF) has shown excellent selectivity and yields for the N-alkylation of various substituted anilines with benzyl alcohol. rsc.org Other systems utilize copper salts, such as CuCl₂·2H₂O, to promote the reaction between anilines and alcohols. researchgate.net

Visible-Light-Induced Alkylation : Emerging methods leverage visible light to drive N-alkylation. A recently developed strategy uses ammonium bromide (NH₄Br) to catalyze the N-alkylation of anilines with 4-hydroxybutan-2-one under visible light, avoiding the need for metal catalysts, oxidants, or bases. nih.gov

A plausible and direct route to synthesize this compound is the reductive amination of 4-ethylaniline with isobutyraldehyde.

| Alkylation Strategy | Reagents | Catalyst/Conditions | Key Features | Reference |

| Reductive Amination | Aniline, Aldehyde/Ketone | Pd/C, H₂ or H-donor | High selectivity, mild conditions | |

| Borrowing Hydrogen | Aniline, Alcohol | Co-based MOF | Heterogeneous, reusable catalyst | rsc.org |

| Copper Catalysis | Aniline, Alcohol | CuCl₂·2H₂O | Utilizes simple copper salts | researchgate.net |

| Photoredox Catalysis | Aniline, Alcohol | NH₄Br / Visible Light | Metal-free, eco-friendly | nih.gov |

Functionalization of Aniline Precursors for Specific Substitution Patterns

The synthesis of this compound begins with the precursor 4-ethylaniline. nih.gov While this starting material is commercially available, the selective introduction of substituents at the para position of the aniline ring is a significant challenge in synthetic chemistry. nih.govacs.org

Historically, electrophilic aromatic substitution reactions on anilines predominantly yield ortho and para products, often with poor selectivity and with the ortho product being favored by many modern directed C-H functionalization methods. nih.gov Achieving high para-selectivity has been a long-standing goal.

A breakthrough in this area is the use of a palladium catalyst system combined with a bidentate S,O-ligand. acs.orguva.nl This catalytic system enables the highly para-selective C-H olefination of a wide range of aniline derivatives, including those with electron-donating and electron-withdrawing groups. uva.nl The reaction proceeds under mild conditions and can be scaled up. acs.orguva.nl To obtain the 4-ethylaniline precursor, an aniline could be subjected to this para-selective C-H vinylation, followed by a standard reduction of the resulting double bond to an ethyl group. This two-step process provides a directed route to specifically para-alkylated anilines, which are crucial precursors for compounds like this compound. uva.nl

Mechanistic Organic Chemistry of N Alkyl Aniline Reactions

Investigation of Reaction Pathways and Intermediates

The transformation of N-alkyl anilines can proceed through several distinct mechanistic routes, including C-H activation, radical additions, and cascade reactions involving bond cleavage. The specific pathway is often dictated by the reaction conditions, reagents, and the substitution pattern of the aniline (B41778) derivative.

The direct functionalization of carbon-hydrogen (C-H) bonds on the aromatic ring of anilines is a powerful tool in synthesis. These reactions can be catalyzed by transition metals and proceed through various mechanisms. youtube.comyoutube.com The primary mechanisms include:

Oxidative Addition: Late transition metals in low oxidation states, such as iridium(I) or rhodium(I), can insert directly into a C-H bond, forming a higher oxidation state metal-hydride intermediate. youtube.com

Concerted Metalation-Deprotonation (CMD): This pathway is common for late transition metals in high oxidation states and involves a concerted process where the metal coordinates to the ring and a base removes the proton. youtube.comyoutube.com

Sigma-Bond Metathesis: Often observed with early transition metals, this mechanism involves a four-membered transition state to cleave the C-H bond. youtube.com

Photoredox Catalysis: Light-activated catalysts can generate radical cations or other reactive intermediates that lead to C-H functionalization. youtube.com

For aniline derivatives, the amino group is a powerful ortho, para-directing group in electrophilic aromatic substitution. libretexts.org However, in metal-catalyzed C-H activation, directing the reaction to a specific position while avoiding side reactions like N-arylation (Buchwald-Hartwig amination) is a significant challenge. acs.org The use of unprotected primary anilines in C-H activation is relatively rare because of the potential for the amino group to react. acs.org A key strategy to overcome this involves the use of specialized ligands that cooperate in the C-H cleavage step and create a high kinetic barrier for the competing C-N reductive elimination, thus favoring C-C bond formation on the aryl ring. acs.org In the case of 4-ethyl-N-(2-methylpropyl)aniline, C-H activation could theoretically occur at the positions ortho to the N-alkylamino group.

Direct C-H amination, which installs a new nitrogen-containing group, is an emerging area. These reactions often employ rhodium catalysts and proceed through the generation of a nitrene intermediate, which then inserts into a C-H bond. acsgcipr.org

Free-radical addition reactions provide another avenue for functionalizing substituted anilines. These processes operate via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org A radical is first generated, which then adds to the unsaturated aromatic ring. wikipedia.org

Theoretical studies on the reaction of methyl radicals with aniline show two primary competing pathways:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the amine group (-NH2) to form an aminyl radical (C6H5NH•) and methane. nih.gov

Radical Addition: The radical can add to the aromatic ring, with a preference for the ortho position, to form a methyl-substituted cyclohexadienyl radical intermediate. nih.gov

The competition between these pathways is dependent on temperature and pressure. nih.gov The general mechanism for radical addition involves the initial attack of a radical on the electron-rich aniline ring. This addition disrupts the aromaticity and creates a new radical intermediate, which is stabilized by resonance. This intermediate can then be rearomatized through a subsequent step, such as hydrogen atom abstraction, to yield the final product. libretexts.org The stability of the intermediate radical often dictates the regiochemistry of the addition. libretexts.org For an N-alkyl aniline, the radical would likely add to the position that generates the most stable radical intermediate, which is influenced by the electronic and steric effects of the ethyl and N-(2-methylpropyl)amino substituents. libretexts.org

Cascade reactions, where multiple bonds are formed or broken in a single synthetic operation, offer an efficient approach to complex molecules. In the context of N-alkyl anilines, cascade processes can be initiated by the cleavage of the C(sp3)-N bond—the bond connecting the alkyl group to the nitrogen atom. rsc.org

The cleavage of C(sp3)−N bonds in N,N-dialkyl tertiary amines has traditionally been dominated by an S_N2 pathway, where a nucleophile attacks the smaller of the two alkyl groups, leading to its removal. albany.edu However, recent research has demonstrated that selective cleavage of the larger alkyl group can be achieved via an S_N1 pathway. albany.edu This is particularly relevant for a molecule like this compound, which possesses two different alkyl groups on the nitrogen (assuming a second alkyl group were present to make it a tertiary amine, as studied in the research).

A novel palladium-catalyzed annulation reaction proceeds through the selective cleavage of a large alkyl group, such as a tert-butyl or benzyl (B1604629) group, from a tertiary hydroxylamine. albany.edu This cleavage occurs via an S_N1 mechanism, which is favored by the formation of a stable tertiary or benzylic carbocation. This finding provides a new strategy for C-N bond cleavage that defies conventional selectivity rules. albany.edu Such cascade reactions can involve an initial C-N cleavage followed by subsequent intramolecular reactions like amination to build complex heterocyclic structures in a single step. rsc.orgthieme-connect.de

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For instance, the chemical oxidation of aniline and N-methylaniline has been studied using Raman spectroscopy, revealing that the reaction is self-accelerating. researchgate.netnih.gov The sigmoidal growth curves observed for the formation of reaction products indicate an autocatalytic process, where a product of the reaction acts as a catalyst for the reaction itself. researchgate.netnih.gov The kinetics were found to depend on the specific monomer (aniline vs. N-methylaniline) and the ratio of oxidant to monomer. researchgate.netnih.gov

Theoretical kinetic studies of the reaction between aniline and methyl radicals have calculated the rate constants for the competing H-abstraction and addition pathways across a wide range of temperatures and pressures. nih.gov These calculations help to predict which reaction channel will be dominant under specific conditions.

| Reaction Channel | Rate Expression (k) at 760 Torr (300-2000 K) | Activation Energy (kJ·mol⁻¹) |

| H-abstraction from -NH₂ | 7.5 × 10⁻²³ T³·⁰⁴ exp(-40.63 / RT) | 40.63 |

| CH₃-addition at ortho-C | 2.29 × 10⁻³ T⁻³·¹⁹ exp(-56.94 / RT) | 56.94 |

Data sourced from a theoretical study on the reaction of methyl radicals with aniline. nih.gov The rate constants are given in cm³ molecule⁻¹ s⁻¹. This table illustrates how kinetic parameters can differentiate between competing reaction pathways.

Furthermore, studies on the N-alkylation of anilines in ionic liquids have shown that reaction rates and selectivity are highly sensitive to temperature. psu.edu For example, the N-methylation of aniline showed significantly improved selectivity at 0 °C compared to 25 °C, albeit with lower conversion, highlighting the classic trade-off between reaction rate and selectivity. psu.edu

Role of Catalysis in N-Alkyl Aniline Reactivity

Catalysis is fundamental to controlling the reactivity of N-alkyl anilines, enabling selective transformations that would otherwise be difficult or impossible. Transition metals are particularly prominent catalysts in this field.

Transition metal catalysts offer diverse mechanistic manifolds for activating and transforming N-alkyl anilines. Computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these complex reaction mechanisms and guiding catalyst design. digitellinc.comnih.govacs.org

One important catalytic strategy is the "borrowing hydrogen" methodology, used for the N-alkylation of anilines with alcohols. In this process, a catalyst, such as platinum supported on carbon (Pt/C), temporarily "borrows" hydrogen from the alcohol to form an aldehyde. researchgate.net The aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkyl aniline. DFT calculations have shown that the efficiency of Pt/C is due to the moderate metal-hydrogen bond strength of platinum, which is optimal for both the dehydrogenation and hydrogenation steps. researchgate.net

The choice of metal and ligand is critical for directing the outcome of a reaction. For example:

Copper catalysis can be used for N-alkylation with alcohols and has been implicated in meta-selective C-H activation of aniline through a proposed Cu(III)-Aryl intermediate. acs.orgsemanticscholar.org

Palladium catalysis , when paired with a cooperating ligand like [2,2′-bipyridin]-6(1H)-one, can selectively promote the ortho-C–H arylation of unprotected anilines while shutting down the competing N-arylation pathway. acs.org This is achieved by the ligand's role in the C-H cleavage step and by raising the energy barrier for the C-N product-forming reductive elimination. acs.org

Photochemical Nickel catalysis has been shown to proceed via a novel mechanism involving Dexter energy transfer. An iridium photosensitizer absorbs light and transfers its triplet energy to a nickel(II) catalyst. This excited triplet-state nickel complex is then able to activate alkyl bromides and facilitate C(sp3)-H alkylation. nih.gov

Organocatalytic Reaction Mechanisms

The synthesis of N-alkyl anilines, including structures like this compound, can be achieved through various catalytic methods. Among these, organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy, often avoiding the use of metals.

One prominent approach involves the use of chiral phosphoric acids. These organocatalysts can direct the asymmetric synthesis of complex molecules. For instance, a chiral phosphoric acid-catalyzed system has been shown to facilitate a highly chemo-, regio-, and enantioselective [3 + 2] cascade annulation of aniline derivatives. nih.gov This method highlights the ability of organocatalysts to create multiple chiral centers with high precision through a concerted mechanism involving π-π interactions and dual hydrogen-bond control. nih.gov

Base-promoted reactions also fall under the umbrella of organocatalysis. Cesium carbonate (Cs₂CO₃), an inorganic base, has been effectively used to promote the direct N-alkylation of primary aromatic amines with various alkyl halides. This method is noted for its high chemoselectivity, favoring mono-N-alkylation and suppressing the formation of tertiary amines. researchgate.net The stronger basicity of cesium carbonate is believed to be a key factor in preventing overalkylation. researchgate.net

Furthermore, some reactions can proceed without any traditional catalyst at all, driven by other energy sources like visible light. A catalyst-free, stereoselective annulation reaction between N,N-substituted dialkyl anilines and alkenes has been demonstrated, driven solely by the photoexcitation of an electron donor-acceptor (EDA) complex formed between the reactants. nih.govacs.org Similarly, visible light has been used to induce the N-alkylation of anilines with 4-hydroxybutan-2-one in the presence of NH₄Br, avoiding the need for metals, external bases, or ligands, showcasing a more environmentally friendly pathway. nih.gov

Stereochemical Aspects and Selectivity in N-Alkyl Aniline Synthesis

Controlling selectivity—chemoselectivity, regioselectivity, and stereoselectivity—is paramount in the synthesis of specifically substituted anilines like this compound. The choice of catalyst and reaction conditions dictates the final product structure.

Chemoselectivity: A primary challenge in N-alkylation is preventing overalkylation. The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. ncert.nic.in However, high chemoselectivity for mono-alkylation can be achieved. For example, using cesium carbonate as a base in the reaction of primary aromatic amines with alkyl halides strongly favors the formation of the desired secondary amine. researchgate.net Similarly, certain catalytic systems using alcohols as alkylating agents can selectively generate monoalkylated amines. researchgate.net

Regioselectivity: In cases where multiple reaction sites exist, regioselectivity becomes critical. In the visible-light-driven annulation of N-alkyl anilines, a complete selectivity for the reaction of an N-methyl group over N-benzyl groups was observed. nih.govacs.org Another example is the selective ortho-C-alkylation of anilines using a Ca(II)/hexafluoroisopropanol system, which directs the alkyl group specifically to the position adjacent to the amino group, as opposed to the more common N-alkylation or para-C-alkylation. acs.org

Stereoselectivity: The spatial arrangement of atoms, or stereochemistry, can also be controlled. A catalyst-free, visible-light-driven annulation reaction between alkenes and N,N-dialkyl anilines has been shown to produce substituted tetrahydroquinolines with complete diastereoselectivity. nih.govacs.org This high level of stereocontrol is attributed to the mechanism proceeding through a photoexcited electron donor-acceptor complex. Additionally, Lewis acids can influence stereochemical outcomes; Cu(OAc)₂·H₂O was used to catalyze a stereoselective annulation between anilines and glyoxylates. nih.gov The synthesis of N-alkylaziridines from N-chloroamines also demonstrates a method for achieving stereoselective outcomes (cis- vs. trans-isomers). nih.gov

| Selectivity Type | Reaction | Key Factor / Catalyst | Outcome |

| Chemoselectivity | N-alkylation of primary aniline with alkyl halide | Cs₂CO₃ (base) | Favors mono-N-alkylation over di-alkylation. researchgate.net |

| Regioselectivity | Annulation of N-benzyl-N-methylaniline | Visible light (catalyst-free) | Complete selectivity for reaction at the N-methyl group. nih.govacs.org |

| Regioselectivity | Alkylation of aniline with alkenes | Ca(II) / HFIP | Selective for ortho-C-alkylation. acs.org |

| Stereoselectivity | Annulation of N,N-dialkyl aniline and alkene | Visible light (catalyst-free) | Complete diastereoselectivity in tetrahydroquinoline synthesis. nih.govacs.org |

| Stereoselectivity | Annulation of aniline and glyoxylate | Cu(OAc)₂·H₂O | Stereoselective formation of oxoimidazolidines. nih.gov |

Table 2: Examples of Selectivity in N-Alkyl Aniline Synthesis

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. In the case of 4-ethyl-N-(2-methylpropyl)aniline, NMR provides critical information about the arrangement of atoms and the conformational dynamics of the N-isobutyl group relative to the aromatic ring. The rotation around the C(aryl)-N bond can be influenced by the steric bulk of the isobutyl group, which can be studied by analyzing chemical shifts and coupling constants.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on data from analogous compounds such as aniline (B41778), 4-ethylaniline (B1216643), and other N-alkylanilines.

¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The nitrogen atom's lone pair donates electron density into the aromatic ring, causing an upfield shift (lower ppm) for the ortho and para carbons relative to benzene (B151609) (128.5 ppm). mdpi.com The ethyl group at the para position will cause a downfield shift for the carbon it is attached to (C4) and influence the shifts of the other ring carbons. The N-isobutyl group introduces further complexity and steric hindrance, which can affect the planarity of the amino group with the ring and thus modulate the electronic effects. mdpi.com

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C1 (C-N) | ~145-148 | The ipso-carbon attached to the nitrogen is deshielded. |

| C2, C6 (ortho to N) | ~112-116 | Shielded due to the electron-donating effect of the nitrogen lone pair. |

| C3, C5 (meta to N) | ~129-131 | Less affected by the nitrogen, similar to unsubstituted benzene. |

| C4 (C-ethyl) | ~132-136 | Deshielded by the alkyl substituent. |

| Ethyl-CH₂ | ~28-30 | Typical range for an ethyl group on an aromatic ring. |

| Ethyl-CH₃ | ~15-17 | Typical range for an ethyl group on an aromatic ring. |

| Isobutyl-CH₂ (N-CH₂) | ~50-55 | Attached directly to the nitrogen atom, leading to a downfield shift. |

| Isobutyl-CH | ~26-29 | Standard chemical shift for a methine carbon in an isobutyl group. |

| Isobutyl-CH₃ | ~20-22 | Two equivalent methyl groups in the isobutyl substituent. |

¹⁵N NMR: The ¹⁵N chemical shift is a direct probe of the nitrogen atom's electronic environment. For aniline, the ¹⁵N chemical shift is observed in a specific range in a solvent like CDCl₃. spectrabase.com For this compound, the substitution of hydrogen atoms on the nitrogen with an isobutyl group is expected to cause a downfield shift (higher ppm value) due to the electron-donating and steric effects of the alkyl group. However, it is noted that ¹⁵N chemical shifts cannot always be used as a direct measure of the electronic effects of the nitrogen atom in anilines due to complex contributing factors. mdpi.com

Vibrational Spectroscopy for Functional Group Identification

FTIR spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to the N-H bond (if any secondary amine is present as an impurity, though the target is a tertiary amine for N,N-disubstituted analogs, this compound is a secondary amine), C-N bond, aromatic C-H bonds, alkyl C-H bonds, and C=C bonds of the aromatic ring.

Interactive Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Secondary Amine) | Stretch | 3300-3500 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Aliphatic C-H (sp³) | Stretch | 2850-2960 | Strong |

| Aromatic C=C | Stretch | 1500-1600 | Medium |

| C-N | Stretch | 1250-1360 | Medium |

| Aromatic C-H (para-disubst.) | Out-of-plane Bend | 800-850 | Strong |

Electronic Spectroscopy for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly the π-electron system of the aromatic ring. The aniline chromophore exhibits characteristic absorption bands that are sensitive to substitution on the aromatic ring and the nitrogen atom. The primary absorptions are due to π → π* transitions. The presence of the lone pair on the nitrogen atom, which can conjugate with the aromatic ring, results in a significant red shift (shift to longer wavelength) compared to benzene.

For this compound, two main absorption bands would be expected. The ethyl group at the para position and the N-isobutyl group will act as auxochromes, modifying the wavelength and intensity of these absorptions. The alkyl groups typically cause a slight bathochromic (red) shift. The steric hindrance from the bulky isobutyl group might reduce the coplanarity between the nitrogen lone pair and the aromatic ring, potentially leading to a hypsochromic (blue) shift compared to a less hindered amine like N-ethylaniline.

Interactive Table: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λ (nm) | Description |

| π → π | ~250-260 | Corresponds to the primary aromatic band, sensitive to substitution. |

| π → π | ~290-310 | A secondary band resulting from the conjugation of the nitrogen lone pair with the phenyl ring. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula for this compound is C₁₂H₁₉N.

The calculated molecular weight is approximately 177.28 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 177.

The fragmentation of the molecular ion would proceed through characteristic pathways for N-alkylanilines. Key fragmentation patterns would include:

Alpha-cleavage: Fission of the C-C bond beta to the nitrogen atom is common. Loss of a propyl radical (•C₃H₇) from the isobutyl group would result in a fragment at m/z = 134.

Benzylic-type cleavage: Loss of an ethyl radical (•C₂H₅) is less likely than cleavage at the nitrogen substituents, but cleavage of the ethyl group from the ring could lead to a fragment. A more prominent fragmentation is the loss of a methyl group from the isobutyl substituent, leading to a fragment at m/z = 162.

Loss of the entire N-alkyl group: Cleavage of the N-C bond can lead to the loss of the isobutyl group (C₄H₉), resulting in a fragment corresponding to the 4-ethylaniline radical cation at m/z = 120.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 177 | [C₁₂H₁₉N]⁺• (Molecular Ion) | Ionization of the parent molecule. |

| 162 | [M - CH₃]⁺ | Loss of a methyl radical from the isobutyl group. |

| 134 | [M - C₃H₇]⁺ | α-cleavage, loss of a propyl radical from the isobutyl group. |

| 120 | [M - C₄H₉]⁺ or [C₈H₁₀N]⁺ | Loss of the isobutyl radical. |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating the fragmentation pathways of organic molecules, thereby providing insights into their structural intricacies. In the context of this compound, HRMS would offer precise mass measurements of the parent ion and its fragment ions, allowing for the determination of elemental compositions and the postulation of fragmentation mechanisms.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass. Key fragmentation pathways for N-alkylanilines typically involve alpha-cleavage and cleavage at the benzylic position. For this compound, characteristic fragmentation would likely include the loss of a propyl radical from the isobutyl group or the loss of an ethyl radical from the ethyl group attached to the benzene ring. The high-resolution capabilities of the instrument would enable the differentiation between isobaric fragments, which is crucial for unambiguous structure confirmation. Mechanistic studies involving isotopic labeling, where deuterium (B1214612) is incorporated at specific positions in the molecule, could further clarify the fragmentation patterns and rearrangement processes.

Diffraction Techniques for Solid-State Structure

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, obtaining a single crystal of suitable quality would be a prerequisite for XRD analysis. The resulting crystal structure would provide precise information on bond lengths, bond angles, and torsional angles within the molecule.

Furthermore, XRD analysis would reveal the packing of the molecules in the crystal lattice, including intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds involving the amine proton. This information is crucial for understanding the solid-state properties of the compound. While specific crystallographic data for this compound is not publicly available, the analysis of related aniline derivatives suggests that the planarity of the benzene ring and the geometry of the N-substituents would be key features of the determined structure.

Microscopic Techniques for Material Morphology

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a material at the micro- and nanoscale. For a solid sample of this compound, SEM analysis would provide high-resolution images of its surface topography, including features like crystal shape, size distribution, and the presence of any amorphous regions or defects. In studies involving polymers derived from aniline compounds, SEM has been effectively used to observe changes in surface structure from heterogeneous hierarchical to spherical forms depending on the substituents.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of a material. To perform TEM analysis on this compound, the sample would need to be prepared as a very thin film or as nanoparticles. TEM could reveal details about the crystalline nature of the material, including the arrangement of crystal planes and the presence of any dislocations or other lattice imperfections.

Electrochemical Characterization Methods for Redox Properties

The electrochemical behavior of this compound is of interest due to the redox activity of the aniline moiety. Techniques such as cyclic voltammetry can be employed to study its oxidation and reduction processes. The anodic oxidation of N-alkylanilines is known to proceed via the formation of cation radicals.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of chemical species. In the case of N-substituted anilines like this compound, CV provides insights into their oxidation potentials and the stability of the resulting radical cations. The electrochemical behavior of aniline and its derivatives is well-documented, showing that they undergo oxidation at a potential that is dependent on the substituents on the aromatic ring and the nitrogen atom. acs.orgresearchgate.net

The initial oxidation of anilines typically involves a one-electron transfer to form a radical cation. researchgate.net For N-alkylanilines, the stability of this radical cation and the potential at which oxidation occurs are influenced by the nature of the alkyl group. acs.org The presence of electron-donating groups, such as the ethyl and isobutyl groups in this compound, is expected to lower the oxidation potential compared to unsubstituted aniline.

Table 1: Representative Oxidation Potentials for Aniline and Related Compounds

| Compound | Typical Oxidation Potential (Epa vs. Ag/AgCl) | Notes |

| Aniline | ~0.9 V | The oxidation can be complex, often leading to polymerization. researchgate.net |

| N-methylaniline | ~0.8 V | The alkyl group slightly lowers the oxidation potential. |

| N,N-dimethylaniline | ~0.7 V | The presence of two electron-donating alkyl groups further facilitates oxidation. |

| This compound | ~0.7 - 0.8 V (Estimated) | The ethyl and isobutyl groups are electron-donating, suggesting an oxidation potential in a range similar to or slightly lower than N-methylaniline. |

This table is illustrative and based on general findings for aniline derivatives. Actual experimental values for this compound may vary based on experimental conditions.

Other Analytical Techniques

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which are then compared to the theoretically calculated values based on the compound's molecular formula. For a new compound to be considered pure, the experimentally determined values should closely match the theoretical percentages, typically within a ±0.4% margin of error. nih.govnih.gov

For this compound, the molecular formula is C₁₂H₁₉N. The theoretical elemental composition can be calculated from its molecular weight.

Table 2: Elemental Analysis Data for this compound (C₁₂H₁₉N)

| Element | Theoretical % | Experimental % (Illustrative) | Difference % |

| Carbon (C) | 81.30 | 81.15 | -0.15 |

| Hydrogen (H) | 10.80 | 10.89 | +0.09 |

| Nitrogen (N) | 7.90 | 7.82 | -0.08 |

The "Experimental %" values are hypothetical and for illustrative purposes only, demonstrating an acceptable result within the standard ±0.4% deviation.

Thin Layer Chromatography (TLC) is an indispensable and rapid method for monitoring the progress of a chemical reaction. youtube.com It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. In the synthesis of this compound, which could be formed, for example, by the N-alkylation of 4-ethylaniline, TLC can be used to track the disappearance of the starting aniline and the appearance of the less polar product. rsc.org

A TLC plate, typically coated with silica (B1680970) gel, is spotted with the starting material, the co-reactant, and the reaction mixture at different time intervals. The plate is then developed in an appropriate solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. researchgate.net The components separate based on their polarity; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value.

In the N-alkylation of 4-ethylaniline, the product, this compound, is more substituted on the nitrogen atom and thus generally less polar than the starting primary amine. This difference in polarity allows for clear separation on a TLC plate.

Table 3: Representative TLC Data for Monitoring the Synthesis of this compound

| Compound | Rf Value (Illustrative) | Solvent System | Visualization |

| 4-ethylaniline (Starting Material) | 0.35 | 9:1 Hexane:Ethyl Acetate | UV Light (254 nm) |

| Isobutyl bromide (Co-reactant) | 0.80 | 9:1 Hexane:Ethyl Acetate | Permanganate Stain |

| This compound (Product) | 0.65 | 9:1 Hexane:Ethyl Acetate | UV Light (254 nm) |

The Rf values are illustrative and can vary depending on the exact TLC plate, solvent mixture, and ambient conditions. By observing the diminishing intensity of the 4-ethylaniline spot and the increasing intensity of the product spot over time, the reaction's progression towards completion can be effectively monitored. youtube.com

Computational Chemistry and Theoretical Modeling of N Alkyl Anilines

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-alkyl anilines. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and preferred three-dimensional structure of a molecule. wikipedia.org

Density Functional Theory (DFT) Studies on Substituted Anilines

Density Functional Theory (DFT) has become a principal method in computational chemistry for its balance of accuracy and computational cost. acs.orgwikipedia.org It is widely used to study substituted anilines, providing detailed information on their structural and electronic properties. nih.govresearchgate.net

DFT calculations are effective in optimizing molecular geometries. For instance, studies on various substituted anilines have shown that the nitrogen atom in the neutral ground state is typically pyramidal, while it becomes planar in the radical cation form. umn.edu This change is attributed to the increased importance of the nitrogen lone pair's conjugation with the aromatic ring in the charged species. umn.edu The degree of pyramidalization in the neutral form is a balance between the stability gained from p-π conjugation (favoring planarity) and the stability of using sp3-hybridized orbitals for bonding (favoring a pyramid). researchgate.net

DFT is also used to explore the effects of different substituents on the aniline (B41778) structure. Halogen substituents, for example, can influence the planarity of the amino group and delocalization of the lone-pair electrons. researchgate.net For 4-ethyl-N-(2-methylpropyl)aniline, DFT would be the method of choice to predict bond lengths, bond angles, and the dihedral angles describing the orientation of the ethyl and isobutyl groups relative to the aniline ring.

Furthermore, DFT calculations yield crucial electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. researchgate.netacs.org Studies on aniline polymers and copolymers have utilized DFT to calculate band structures and densities of states (DOS) to understand their semiconducting behavior. nih.gov Electron-donating groups, like the ethyl and isobutyl groups in this compound, are expected to raise the HOMO energy level, influencing its reactivity as a nucleophile.

Table 1: Illustrative DFT-Calculated Properties for Aniline Derivatives (Note: Data is for representative aniline compounds to illustrate DFT applications and is not specific to this compound.)

| Compound | Method/Basis Set | Calculated Property | Value | Source |

|---|---|---|---|---|

| Aniline | BPW91 | Oxidation Potential (V) | 0.81 | umn.edu |

| 2,4,5-Trichloroaniline | DFT/TD-DFT | HOMO-LUMO Gap (eV) | 4.95 | researchgate.net |

| Polyaniline (Trimer) | DFT/B3LYP | Band Gap (eV) | 3.65 | nih.gov |

Ab Initio Methods in Conformational and Electronic Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CIS), are often more computationally demanding than DFT but can provide benchmark-quality results. acs.orgumn.edu

Ab initio calculations have been instrumental in studying the structure of aniline in its ground and excited electronic states. researchgate.net For example, CIS calculations have been used to elucidate the geometry of aniline's lowest π-π* singlet states, predicting planar geometries for both. researchgate.net The planarity in excited states is attributed to the enhanced delocalization of the nitrogen lone-pair electrons. researchgate.net

Conformational analysis is another area where ab initio methods excel. For flexible molecules like this compound, which has multiple rotatable bonds, these methods can identify low-energy conformations. A study on leucinamide, an amino acid derivative with a flexible side chain similar to an isobutyl group, used MP2 calculations to identify the lowest energy conformers, which were then confirmed by rotational spectroscopy. nih.gov Such an approach would be invaluable for determining the preferred spatial arrangement of the N-isobutyl group in this compound.

Semiempirical Molecular Orbital Theory Applications

Semiempirical molecular orbital theories, such as AM1 and PM3, offer a faster, though more approximate, alternative to DFT and ab initio methods. wikipedia.org These methods simplify the complex calculations of Hartree-Fock theory by omitting certain integrals and introducing parameters derived from experimental data. wikipedia.orgumn.edu This approach makes them suitable for very large molecules or for high-throughput screening of many compounds. acs.org

Semiempirical methods have been successfully applied to compute properties of substituted anilines and their oligomers. acs.org For example, the AM1 and PM3 methods have been used to calculate the geometries of aniline and its derivatives substituted with various electron-donating and electron-accepting groups. acs.org These methods can capture general structural trends, such as the modification of the oligomer structure due to hydrogen bonding. acs.org They have also been used alongside DFT to compute one-electron oxidation potentials for a series of substituted anilines, demonstrating their utility in predictive models. umn.edu While less accurate for absolute energies, they can provide valuable qualitative insights and starting geometries for more rigorous DFT or ab initio optimizations.

Prediction of Reactivity and Reaction Energetics

Theoretical modeling is not limited to static molecular properties; it is also a powerful tool for predicting how a molecule will behave in a chemical reaction. By calculating the energies of reactants, products, and transition states, chemists can predict reaction rates and equilibrium positions.

Calculation of Reaction Rate Constants and Free Energies

The feasibility of a chemical reaction is governed by thermodynamics and kinetics. The change in Gibbs free energy (ΔG) indicates the spontaneity of a reaction, while the activation energy (Ea) determines its rate. nih.govnih.gov Quantum chemical methods can calculate these values, providing insight into reaction mechanisms. nih.gov

For example, a theoretical study on the reaction of anilines with benzoquinone derivatives used DFT to calculate the free energies of reaction for different pathways. nih.gov The results showed that for aniline, the addition/oxidation product was thermodynamically favored over the substitution product, which aligned with experimental observations. nih.gov Such calculations could be applied to predict the reactivity of this compound in similar nucleophilic addition reactions.

The rate constant (k) of a reaction, which relates reaction rate to reactant concentrations, can be estimated using transition state theory combined with calculated activation energies. youtube.comyoutube.commystudycart.com The Arrhenius equation shows that the rate constant is exponentially dependent on the activation energy, which is the energy difference between the reactants and the transition state structure. nih.gov Computational chemistry allows for the location and characterization of these high-energy transition state structures, enabling the direct calculation of the kinetic barrier to reaction.

Correlation of Theoretical Descriptors with Experimental Observations

A critical validation of any theoretical model is its ability to reproduce and predict experimental results. Strong correlations between calculated descriptors and measured properties demonstrate the predictive power of the computational approach.

One successful example is the correlation between computed one-electron oxidation potentials of substituted anilines and their experimentally measured values. A study employing both semiempirical and DFT methods found a linear relationship between the theoretical predictions and experimental data, with mean unsigned errors as low as 0.02 V. umn.edu This demonstrates that computational electrochemistry can accurately predict the redox properties of this class of compounds.

Another approach involves correlating structural or electronic parameters with reactivity. For instance, a study on sterically hindered alkylamines developed a steric descriptor, the percent buried volume (%VBur), to quantify steric hindrance. rsc.org This computed index was shown to be a general predictive parameter that correlates with the thermodynamic and kinetic properties of the amines in organometallic reactions, allowing for predictive catalysis. rsc.org For this compound, one could correlate calculated properties like HOMO energy, nitrogen atom charge, or a steric descriptor with experimentally observed reaction rates for processes like N-alkylation or electrophilic aromatic substitution, thereby creating a predictive model for its reactivity. researcher.lifebyjus.com

Table 2: Correlation of Theoretical vs. Experimental Oxidation Potentials for Substituted Anilines (Note: Data is for representative aniline compounds to illustrate the correlation between theory and experiment.)

| Compound | Calculated Potential (V) (BPW91/DZVP) | Experimental Potential (V) | Source |

|---|---|---|---|

| Aniline | 0.81 | 0.90 | umn.edu |

| 4-Ethylaniline (B1216643) | 0.73 | 0.81 | umn.edu |

| N-Methylaniline | 0.77 | 0.84 | umn.edu |

| N,N-Dimethylaniline | 0.73 | 0.79 | umn.edu |

Analysis of Substituent Effects on Electronic and Steric Properties

The electronic and steric characteristics of N-alkyl anilines are profoundly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. In the case of this compound, the ethyl group at the para position and the isobutyl group on the nitrogen atom dictate its molecular properties and reactivity. Computational methods provide deep insights into these effects. Organic chemistry reactivity is largely governed by electronic and steric effects. youtube.com

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the electronic influence (both inductive and resonance effects) of substituents on the reactivity of aromatic compounds. wikipedia.org It establishes a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions involving substituted benzene (B151609) derivatives. wikipedia.org The equation is given by log(k/k₀) = σρ or log(K/K₀) = σρ, where k or K is the rate or equilibrium constant for the substituted reactant, and k₀ or K₀ is the reference value for the unsubstituted reactant (R=H). wikipedia.org The substituent constant (σ) depends only on the specific substituent, while the reaction constant (ρ) is specific to the reaction type. wikipedia.org

Historically, Hammett constants have been highly effective in describing how substituents influence chemical reactivity and other properties. nih.govresearchgate.net For substituted anilines, these parameters can be correlated with various physicochemical properties, such as pKa values. nih.govresearchgate.net The substituent effect can be dissected into resonance and inductive components. Quantum chemical calculations have been employed to determine Hammett parameters for various substituted compounds. science.gov

For this compound, the key substituents are the 4-ethyl group on the phenyl ring and the N-(2-methylpropyl) group. The ethyl group is an electron-donating group, primarily through an inductive effect and hyperconjugation. This increases the electron density on the aromatic ring, particularly at the ortho and para positions, and on the nitrogen atom. The N-isobutyl group also contributes electron density to the nitrogen atom via its inductive effect. These substituent effects can be quantified using Hammett parameters, which are crucial for predicting the molecule's reactivity in various chemical transformations.

| Substituent | σ_meta | σ_para | Comments |

|---|---|---|---|

| -CH₃ | -0.07 | -0.17 | Weakly electron-donating |

| -CH₂CH₃ (Ethyl) | -0.07 | -0.15 | Weakly electron-donating |

| -NH₂ | -0.16 | -0.66 | Strongly electron-donating by resonance |

| -OH | +0.12 | -0.37 | Electron-donating by resonance, withdrawing by induction |

| -Cl | +0.37 | +0.23 | Electron-withdrawing by induction, weakly donating by resonance |

| -NO₂ | +0.71 | +0.78 | Strongly electron-withdrawing |

This table provides general Hammett constant values to illustrate the electronic effect of substituents. The values for the N-(2-methylpropyl) group are not standard but are expected to be electron-donating.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting chemical reactivity. numberanalytics.comwikipedia.org Developed by Kenichi Fukui, the theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The electrons in the HOMO are the most available to participate in a reaction with an electrophile, while the LUMO is the most available site to accept electrons from a nucleophile. ucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

In N-alkyl anilines, the substituents significantly modulate the energies and distributions of the frontier orbitals. For this compound:

HOMO: The electron-donating 4-ethyl group and the N-isobutyl group both increase the energy of the HOMO. This elevated HOMO energy signifies that the molecule is more nucleophilic and more susceptible to oxidation compared to unsubstituted aniline. The HOMO density is expected to be localized primarily on the aniline nitrogen and the π-system of the aromatic ring. ucsb.edu

LUMO: The LUMO is generally located on the aromatic ring. Electron-donating groups tend to raise the energy of the LUMO.

HOMO-LUMO Gap: The presence of electron-donating groups raises the HOMO energy more significantly than the LUMO energy, leading to a smaller HOMO-LUMO gap. A smaller gap implies higher reactivity. researchgate.net

The analysis of FMO interactions is crucial for predicting the outcomes of various reactions, including electrophilic aromatic substitution and cycloadditions. numberanalytics.com For instance, in an electrophilic attack on the aniline ring, the reaction site is predicted by the locations of high electron density in the HOMO. ucsb.edu

| Compound | Substituents | HOMO Energy (Conceptual) | LUMO Energy (Conceptual) | HOMO-LUMO Gap (Conceptual) |

|---|---|---|---|---|

| Aniline | -H | Base | Base | Base |

| 4-Ethylaniline | 4-Ethyl | Higher | Slightly Higher | Smaller |

| N-Alkylaniline | N-Alkyl | Higher | Slightly Higher | Smaller |

| This compound | 4-Ethyl, N-Isobutyl | Highest | Higher | Smallest |

| 4-Nitroaniline | 4-Nitro | Lower | Lower | Smaller |

This table illustrates the expected qualitative trends in FMO energies based on substituent effects.

The distribution of electron density within a molecule is fundamental to its physical properties and chemical behavior. Computational methods like Natural Population Analysis (NPA) or Mulliken population analysis can be used to calculate the partial charges on each atom, providing a quantitative picture of charge distribution. nih.gov The electrostatic potential (ESP) map is a powerful visualization tool that illustrates the charge distribution on the van der Waals surface of a molecule. nih.govwalisongo.ac.id ESP maps are color-coded, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netresearchgate.net

For this compound, the electronic effects of the substituents create a distinct charge distribution pattern:

The nitrogen atom of the amino group is a site of high electron density due to its lone pair and the inductive effect of the attached isobutyl group. This results in a region of strong negative electrostatic potential, making it a primary site for protonation and electrophilic attack. nih.govresearchgate.net

The electron-donating 4-ethyl group increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amino group. This makes the ring more nucleophilic than that of unsubstituted aniline.

This detailed charge and ESP analysis is critical for understanding intermolecular interactions, predicting sites of metabolic attack, and rationalizing the molecule's role in chemical reactions. researchgate.net

| Atom | Partial Charge (Arbitrary Units) | Comment |

|---|---|---|

| N (Amine) | -0.85 | Electron-rich due to lone pair |

| C1 (ipso-Carbon) | +0.20 | Attached to electronegative N |

| C2, C6 (ortho-Carbons) | -0.15 | Electron-rich due to resonance |

| C3, C5 (meta-Carbons) | +0.05 | Slightly electron-poor |

| C4 (para-Carbon) | -0.10 | Electron-rich due to resonance |

| H (Amine) | +0.40 | Attached to electronegative N |

Note: In this compound, the N-isobutyl and 4-ethyl groups would further increase the negative charge on the N and the ring carbons (especially ortho and para to the amino group).

Molecular Dynamics and Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. scienomics.comresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motion, conformational changes, and thermodynamic properties. researchgate.netacs.org

For a flexible molecule like this compound, exploring the conformational space is essential for a complete understanding of its structure and function. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers. colostate.edu Key conformational features include:

Rotation around the C(aryl)-N bond: This torsion determines the orientation of the N-isobutyl group relative to the plane of the phenyl ring.

Conformation of the N-isobutyl group: The isobutyl group itself has multiple rotatable C-C bonds, leading to various possible arrangements.

Rotation of the 4-ethyl group: The C-C bond of the ethyl group can also rotate.

MD simulations can be used to explore this conformational landscape by simulating the molecule's behavior at a given temperature. acs.org These simulations can identify the most populated (lowest energy) conformations and the energy barriers between them. colostate.edu This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as binding to a receptor or a catalyst active site. All-atom MD simulations, in particular, can provide detailed insights into intra- and intermolecular structural properties. acs.org The choice of force field is critical for the accuracy of these simulations. scienomics.comresearchgate.net

| Dihedral Angle | Atoms Involved | Description of Motion | Potential Impact |

|---|---|---|---|

| τ₁ | C(ortho)-C(ipso)-N-C(isobutyl) | Rotation of the N-alkyl group relative to the ring | Affects steric hindrance around the N atom and π-conjugation |

| τ₂ | C(ipso)-N-C(isobutyl)-C(isobutyl) | Rotation within the isobutyl side chain | Determines the overall shape and steric profile of the molecule |

| τ₃ | N-C(isobutyl)-C(isobutyl)-C(methyl) | Rotation of the terminal methyl groups | Contributes to the fine details of the conformational state |

| τ₄ | C(meta)-C(para)-C(ethyl)-C(methyl) | Rotation of the ethyl group | Minor impact on overall shape but can influence packing in condensed phases |

Applications in Advanced Materials Science and Supramolecular Chemistry

N-Alkyl Aniline (B41778) Derivatives as Precursors for Polymeric Materials

N-alkyl aniline derivatives are versatile monomers for the synthesis of a variety of polymeric materials. The nature of the alkyl group can significantly influence the properties of the resulting polymers, such as solubility, processability, and electronic characteristics.

Polyaniline (PANI) is a well-known conducting polymer, and its derivatives are widely studied to enhance its properties. The introduction of an alkyl group on the nitrogen atom, as in N-alkylanilines, can improve the solubility of the resulting polymer in common organic solvents, a significant advantage over the often-intractable parent PANI. mdpi.com The polymerization of N-alkylanilines can be achieved through chemical or electrochemical methods. sjpub.org

The properties of copolymers containing N-alkylanilines have also been investigated. For example, a terpolymer of aniline, o-anisidine, and o-toluidine (B26562) showed tunable electrical properties. sjpub.org It is conceivable that 4-ethyl-N-(2-methylpropyl)aniline could be incorporated as a comonomer to tailor the properties of conducting polymer nanocomposites.

Table 1: Inferred Properties of Poly(this compound)

| Property | Inferred Characteristic | Rationale based on Structural Analogs |

| Solubility | High in organic solvents | The N-isobutyl and 4-ethyl groups would decrease interchain interactions, improving solubility. |

| Conductivity | Moderate (semiconducting range) | N-alkylation generally decreases conductivity compared to PANI due to steric hindrance affecting chain planarity. |

| Processability | Good | Enhanced solubility allows for easier processing into films and coatings. |

Aniline and its derivatives are foundational to the dye and pigment industry. ontosight.aibloomtechz.comsci-hub.se N-alkylanilines are important intermediates in the synthesis of various dyes, particularly azo dyes. researchgate.net The general process involves the diazotization of an aromatic amine followed by coupling with an electron-rich species, such as an N-alkylaniline. The specific shade and properties of the dye are determined by the substituents on both the diazonium salt and the coupling component.